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Abstract

Clathrin Heavy Chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized isoform of
the clathrin heavy chain with distinct functions from its ubiquitous paralog, CHC17. While
CHC17 mediates canonical endocytosis and organelle biogenesis in all eukaryotic cells,
CHC22 has evolved specific roles in intracellular membrane trafficking, primarily related to
glucose metabolism.[1][2] It is most highly expressed in skeletal muscle and adipose tissue,
where it is essential for the formation of an intracellular storage compartment for the insulin-
responsive glucose transporter, GLUT4.[3][4] Dysregulation of CHC22-mediated traffic is
implicated in insulin resistance and Type 2 Diabetes (T2D).[3][5] Furthermore, CHC22 has a
non-redundant role in the development of pain and touch-sensing neurons, highlighting its
importance beyond metabolic pathways.[6][7] This document provides a comprehensive
overview of the molecular function, regulatory mechanisms, and physiological significance of
CHC22.

Core Function in GLUT4 Trafficking

The primary and most studied function of CHC22 is its central role in the intracellular trafficking
of the GLUT4 glucose transporter. In response to insulin, GLUT4 is translocated from an
intracellular reservoir, known as the GLUT4 storage compartment (GSC), to the plasma
membrane of muscle and fat cells to facilitate glucose uptake from the bloodstream.[3][8]
CHC22 is indispensable for the biogenesis and maintenance of this specialized GSC.[3][9]
Unlike its counterpart, CHC17, which mediates the endocytosis of GLUT4 from the plasma
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membrane, CHC22 is involved in sorting newly synthesized and recycled GLUT4 into the GSC.
[11[3][4]

Golgi-Bypass Pathway for GSC Biogenesis

CHC22 facilitates a unique trafficking route for newly synthesized GLUT4 that bypasses the
Golgi apparatus. It sorts GLUT4 directly from the ER-to-Golgi intermediate compartment
(ERGIC) to the GSC.[10][11][12] This pathway is critical for establishing the intracellular pool of
GLUT4 that is available for insulin-stimulated translocation.

The process is initiated at the ERGIC, where CHC22 forms a complex with the vesicle tether
pll5, GLUT4, and the sorting receptor sortilin.[10][12] Depletion of either CHC22 or p115
disrupts this pathway and abrogates the insulin-responsive release of GLUT4.[10][12] This
defines a specialized biosynthetic sorting pathway unique to humans and other vertebrates that
possess the CLTCL1 gene; this gene is a pseudogene in mice.[3][13]

Figure 1: CHC22 sorts GLUT4 from the ERGIC to the GSC.

Retrograde Sorting from Endosomes

In addition to the biosynthetic pathway, CHC22 also functions in a retrograde trafficking route
that sorts GLUT4 from endosomes to the trans-Golgi network (TGN) and subsequently to the
GSC.[1][14] This pathway is crucial for retrieving internalized GLUT4 molecules after an insulin
response, thereby replenishing the GSC. This sorting step is distinct from the retromer-
mediated pathway and is another function not shared with CHC17.[1] This dual role in both
biosynthetic and endosomal sorting pathways underscores CHC22's central role in maintaining
glucose homeostasis.

Molecular Mechanisms and Interactions

The specialized function of CHC22 is dictated by its unique set of interacting proteins, which
are distinct from those of CHC17.

Adaptor Protein Specificity

CHC22 associates with adaptor protein (AP) complexes AP1 and GGA2, which are involved in
TGN and endosomal sorting.[3][14][15] Crucially, it does not interact with the AP2 complex,
which is responsible for recruiting CHC17 to the plasma membrane for endocytosis.[3][15] This
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differential adaptor binding is a primary determinant of the distinct intracellular localizations and
functions of the two clathrin isoforms.

Recruitment to the ERGIC

The recruitment of CHC22 to the ERGIC membrane is a highly regulated process involving a
two-site interaction mechanism with Sorting Nexin 5 (SNX5) and the tether protein p115.[11]
[16]

e The C-terminal trimerization domain of CHC22 interacts directly with SNX5.[11][16]

e An isoform-specific patch in the N-terminal domain of CHC22 mediates a separate binding to
pl115.[11]

This dual interaction is required for the stable targeting of CHC22 to ERGIC membranes and is
essential for initiating the Golgi-bypass route for GLUT4 trafficking.[11][16] Interference with
either interaction prevents the formation of the GSC.[11]

Figure 2: Two-site interaction model for CHC22 recruitment.

Biochemical Properties and Quantitative Data

CHC22 shares 85% sequence identity with CHC17, yet key differences in their sequences lead
to distinct biochemical properties and functions.[10][17]

Comparative Analysis: CHC22 vs. CHC17

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://www.biorxiv.org/content/10.1101/2022.12.21.520923v5
https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://www.biorxiv.org/content/10.1101/2022.12.21.520923v5
https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://www.biorxiv.org/content/10.1101/2022.12.21.520923v5
https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC7039200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC452575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property CHC22 CHC17 Reference(s)
CLTCL1 CLTC (Chromosome
Gene [2][8]
(Chromosome 22) 17)
o Receptor-mediated
) ) GLUT4 trafficking, )
Primary Function ] ] endocytosis, TGN [3114]
GSC biogenesis )
sorting
] ) High in skeletal o
Tissue Expression Ubiquitous [3114]
muscle & fat
Adaptor Binding AP1, GGA2 (No AP2) AP1, AP2, AP3, GGAs  [3][15]
Clathrin Light Chains Does not bind Binds LCa and LCb [15][18]
More stable to pH Less stable; readily
Coat Stability changes; resistant to uncoated by [41[19]
uncoating enzymes Hsc70/auxilin
o Pseudogene (non- )
Presence in Mice Functional gene [31[13]

functional)

Table 1: Key
differences between
CHC22 and CHC17

clathrin isoforms.

Quantitative Expression and Functional Data
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Parameter Value | Observation Cell/System Reference(s)

) ~8-fold less abundant Human Skeletal
Relative Abundance [1][13]
than CHC17 Muscle

] 88.1 + 4.2% reduction
siRNA Knockdown ) ) LHCNM2 Myotubes [3]
in CHC22 protein

CHC22 depletion
) leads to loss of GSC
Functional Effect ) LHCNM2 Myotubes [3]
and GLUT4 protein

reduction

Increased co-
) ] localization with Muscle from T2D
Disease Correlation ) ] [3]
GLUT4 in expanded patients

compartments

Table 2: Summary of
guantitative data
related to CHC22
expression and

function.

Role in Disease and Physiology
Type 2 Diabetes (T2D)

Given its role in GLUTA4 trafficking, CHC22 is directly implicated in the pathology of T2D. In
muscle from insulin-resistant T2D patients, CHC22 is found associated with enlarged GLUT4
compartments, suggesting a defect in GLUT4 release.[3][5][20] The greater biochemical
stability of the CHC22 coat may contribute to this excessive sequestration of GLUT4 during
insulin resistance.[4][19] Transgenic mice engineered to express human CHC22 in their muscle
develop hyperglycemia and impaired glucose tolerance with age, further cementing the link
between CHC22 function and systemic glucose metabolism.[3][9]

Neurodevelopment
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A rare homozygous missense mutation (p.E330K) in the CLTCL1 gene has been identified as
the cause of a novel congenital disorder characterized by insensitivity to pain, inability to feel
touch, and cognitive delay.[6][7] Studies revealed that CHC22 is significantly upregulated
during early human brain development. Knockdown of CHC22 in neural precursor cells induces
neurite outgrowth, a process that is blocked by the expression of wild-type CHC22 but not the
p.E330K mutant.[6] These findings establish an essential, non-redundant role for CHC22 in the
development of the human neural crest and the formation of pain and touch-sensing neurons.

[6][7]

Muscle Regeneration

CHC22 expression is elevated during myogenesis and in regenerating muscle fibers, along
with GLUT4 and VAMP2 (a protein involved in GLUT4 vesicle fusion).[9][17] This suggests that
the CHC22-GLUT4 trafficking pathway is important for muscle repair. Consistent with this,
CHC22-transgenic mice exhibit delayed muscle regeneration rates compared to wild-type mice,
linking proper glucose transporter trafficking to the energetic demands of muscle repair.[9]

Key Experimental Methodologies

The function of CHC22 has been elucidated through a variety of advanced cell and molecular
biology techniques.

siRNA-Mediated Depletion

Transient knockdown of CLTCL1 using small interfering RNA (siRNA) is a cornerstone
technique to probe CHC22 function.

e Protocol: Human myoblasts (e.g., LHCNM2) are differentiated into myotubes. Cells are then
transfected with siRNA targeting CLTCL1 or a non-targeting control. After 48-72 hours, cells
are harvested for analysis.

o Downstream Analysis: Protein levels are assessed by Western blotting to confirm knockdown
efficiency. The effects on GLUT4 are analyzed via immunofluorescence microscopy (to
visualize GSC structure) and glucose uptake assays (to measure function).[3]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with CHC22 in a cellular context.
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e Protocol: Lysates from cells endogenously expressing CHC22 (e.g., HeLa cells, human
myotubes) are prepared using a non-denaturing lysis buffer. The lysate is incubated with an
antibody specific to CHC22, which is coupled to magnetic or agarose beads. The beads are
washed to remove non-specific binders, and the bound proteins are eluted.

e Analysis: Eluted proteins are separated by SDS-PAGE and identified by Western blotting
using antibodies against suspected partners (e.g., p115, SNX5) or by mass spectrometry for
unbiased discovery.[11][21]

Transgenic Mouse Models

Because mice lack a native CHC22 protein, transgenic models expressing the human CLTCL1
gene are invaluable for studying its in vivo physiological effects.

e Protocol: A bacterial artificial chromosome (BAC) containing the human CLTCL1 gene with
its native promoter is injected into mouse oocytes to create transgenic founders.

e Analysis: These mice are analyzed for CHC22 expression in different tissues. Their
metabolic phenotype is characterized through glucose and insulin tolerance tests, and
muscle tissue is analyzed for GLUT4 localization and the formation of GSCs.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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